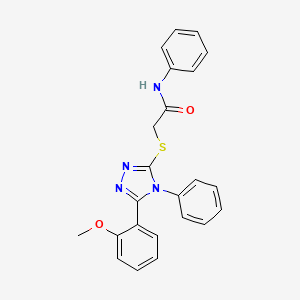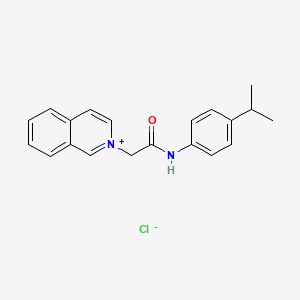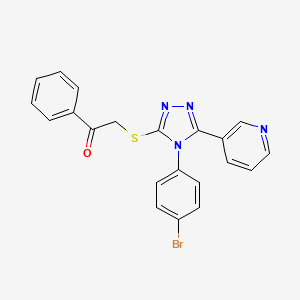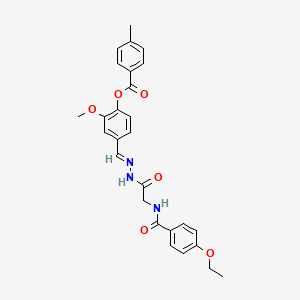
1,1-Diphenyl-2-methyl-3-(benzylideneamino)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol typically involves the condensation reaction between a primary amine and an aldehyde or ketone. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: The primary amine reacts with the aldehyde or ketone to form the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Regeneration of primary amine and aldehyde or ketone.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions, which can influence various biochemical processes. The Schiff base structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzylideneamino)isoindoline-1,3-dione: Another Schiff base with similar structural features.
2-Phenylquinazoline-4(3H)-one: A compound with a similar benzylideneamino group.
4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione: A related compound with a benzylideneamino moiety.
Uniqueness
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propiedades
Número CAS |
19819-92-2 |
|---|---|
Fórmula molecular |
C23H23NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-(benzylideneamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C23H23NO/c1-19(17-24-18-20-11-5-2-6-12-20)23(25,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,25H,17H2,1H3 |
Clave InChI |
BIWHCRMFAZGNGA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=CC1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)


![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
